molecular formula C2H6O3 B8776748 1,1,1-Ethanetriol

1,1,1-Ethanetriol

Cat. No.: B8776748
M. Wt: 78.07 g/mol
InChI Key: MAYUCBCSAVDUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Ethanetriol is a polyol compound theoretically characterized by three hydroxyl (-OH) groups attached to the first carbon of an ethane backbone. However, this structure is chemically improbable due to the instability of geminal triols (three hydroxyl groups on a single carbon) . Instead, the term "this compound" is often associated with its stabilized derivatives, such as this compound diphosphonate (synonymous with etidronic acid), where two hydroxyl groups are replaced by phosphonate (-PO(OH)₂) moieties . This derivative, etidronic acid (1-hydroxyethane-1,1-diphosphonic acid), is a commercially significant bisphosphonate used in industrial water treatment, corrosion inhibition, and osteoporosis therapy .

The nomenclature ambiguity arises from historical naming conventions, where "triol" may inaccurately describe the compound’s functional groups. For example, etidronic acid retains only one hydroxyl group but includes two phosphonate groups, highlighting the importance of structural context in interpreting chemical names .

Properties

Molecular Formula

C2H6O3

Molecular Weight

78.07 g/mol

IUPAC Name

ethane-1,1,1-triol

InChI

InChI=1S/C2H6O3/c1-2(3,4)5/h3-5H,1H3

InChI Key

MAYUCBCSAVDUKG-UHFFFAOYSA-N

Canonical SMILES

CC(O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: 1,1,2-Ethanetriol

1,1,2-Ethanetriol (CAS 40460-44-4) is a structural isomer with hydroxyl groups on carbons 1 and 2 of ethane. Unlike 1,1,1-Ethanetriol, this compound is a stable triol with distinct physicochemical properties:

  • Molecular Formula : C₂H₆O₃
  • Molecular Weight : 78.067 g/mol
  • Solubility : Highly soluble in water due to hydrogen bonding from three hydroxyl groups .
Property This compound Diphosphonate (Etidronic Acid) 1,1,2-Ethanetriol
Molecular Formula C₂H₈O₇P₂ C₂H₆O₃
Molecular Weight 206.03 g/mol 78.067 g/mol
Functional Groups 1 -OH, 2 -PO(OH)₂ 3 -OH
Applications Corrosion inhibition, osteoporosis treatment Limited; research chemical
Stability High (stable bisphosphonate) Moderate (stable triol)

Key Difference : The substitution pattern (1,1,1 vs. 1,1,2) significantly impacts chemical stability and industrial applicability. Etidronic acid’s phosphonate groups enhance its chelation capacity, making it more versatile than 1,1,2-Ethanetriol .

Diol Derivatives: 1,1-Ethanediol

1,1-Ethanediol (C₂H₆O₂), a geminal diol, shares structural similarities but lacks the third hydroxyl group. It is highly reactive and prone to dehydration, forming acetaldehyde :

  • Molecular Weight : 62.07 g/mol
  • Solubility : Miscible with water and polar solvents.
Property This compound Diphosphonate 1,1-Ethanediol
Functional Groups 1 -OH, 2 -PO(OH)₂ 2 -OH
Reactivity Low (stable chelator) High (dehydration-prone)
Industrial Use Water treatment, pharmaceuticals Limited; synthetic intermediate

Key Difference : The addition of phosphonate groups in etidronic acid mitigates the instability seen in geminal diols like 1,1-Ethanediol .

Phosphonate Derivatives: Etidronic Acid

Etidronic acid (1-hydroxyethane-1,1-diphosphonic acid) is the most commercially relevant derivative of this compound. It exhibits strong metal-chelating properties, making it effective in:

  • Corrosion Inhibition : Binds to metal ions (e.g., Fe³⁺, Ca²⁺) to prevent scale formation .
  • Medical Use : Inhibits bone resorption in osteoporosis .

Comparison with Other Bisphosphonates :

Compound Functional Groups Key Application
Etidronic Acid 1 -OH, 2 -PO(OH)₂ Industrial/medical
Alendronic Acid 1 -NH₂, 2 -PO(OH)₂ Osteoporosis
Zoledronic Acid 1 -imidazole, 2 -PO(OH)₂ Cancer-related bone loss

Etidronic acid’s simpler structure offers cost advantages in industrial settings but reduced potency compared to nitrogen-containing bisphosphonates like alendronic acid .

Orthoester Analogues: Trimethyl Orthoacetate

Trimethyl orthoacetate (C₅H₁₂O₃) shares the 1,1,1-substitution pattern but replaces hydroxyl groups with methoxy (-OCH₃) groups. It is used as a protecting group in organic synthesis :

  • Boiling Point : 74.1°C (similar to 1,1,1-Trichloroethane) .
Property Etidronic Acid Trimethyl Orthoacetate
Functional Groups 1 -OH, 2 -PO(OH)₂ 3 -OCH₃
Reactivity Chelation, hydrolysis-resistant Hydrolysis-prone (forms esters)
Use Case Long-term stability required Transient synthetic intermediate

Key Difference : Orthoesters are hydrolytically unstable, whereas etidronic acid’s phosphonate groups confer resistance to hydrolysis .

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